Polyvinylsulfuric Acid Potassium Salt (CAS 25191-25-7) is a synthetic polymer characterized by a high density of sulfate groups along a hydrocarbon backbone. This structure provides a strong anionic charge that is central to its function in various applications, including as an enzyme inhibitor, a flocculant in colloid titration, and a component in biomedical materials. Unlike natural sulfated polysaccharides, its entirely synthetic nature offers a consistent structure, free from the biological variability inherent in materials like heparin or dextran sulfate. The choice of the potassium counter-ion, rather than the more common sodium, is a critical specification that significantly influences its physicochemical properties and suitability for specific applications.
Substituting Polyvinylsulfuric Acid Potassium Salt (PVS-K) with its sodium salt, or with other sulfated polymers like dextran sulfate or heparin, can lead to significant and unexpected changes in performance. Key procurement-relevant properties such as anticoagulant activity, thermal stability, and aqueous solubility are highly dependent on the specific polymer backbone and the associated counter-ion. [REFS-1, REFS-2] For example, the potassium salt can exhibit dramatically different biological activity compared to the sodium salt, a critical factor in biocompatible applications. [1] Furthermore, the thermal decomposition profile of the polyvinylsulfate backbone is substantially different from that of polysaccharide-based alternatives, impacting its use in processes requiring thermal cycling or high-temperature stability. [2] These differences make casual substitution a high-risk decision in both research and industrial settings.
In comparative assays measuring the activated partial thromboplastin time (APTT), a key indicator of the intrinsic coagulation pathway, the potassium salt of polyvinylsulfate (PVS) was found to be inactive. This is in stark contrast to the sodium salt of PVS, which demonstrated measurable anticoagulant activity. [1] This finding highlights a critical, procurement-relevant difference directly attributable to the counter-ion.
| Evidence Dimension | Anticoagulant Activity (APTT Assay) |
| Target Compound Data | Inactive in APTT assay |
| Comparator Or Baseline | Polyvinylsulfonate Sodium Salt: Active in APTT assay |
| Quantified Difference | Qualitative difference between active and inactive |
| Conditions | Human plasma activated partial thromboplastin time (APTT) assay. |
For applications requiring high polyanionic charge without inducing blood coagulation (e.g., viral inhibition, enzyme modulation, surface coating), selecting the potassium salt is essential to avoid unwanted anticoagulant effects.
Thermogravimetric analysis (TGA) of the closely related poly(vinylsulfonic acid) sodium salt shows significantly enhanced thermal stability compared to natural polysaccharides. The PVS sodium salt remains stable up to approximately 200°C, with the evolution of key decomposition products like SO2 not beginning until 320°C and leaving 55% of its mass as non-volatile char at 600°C. [1] This contrasts sharply with polysaccharides like dextran, which show maximum decomposition temperatures around 316°C. [2]
| Evidence Dimension | Onset of Major Thermal Decomposition |
| Target Compound Data | approx. 320°C (for SO2 evolution from PVS sodium salt) |
| Comparator Or Baseline | Dextran: max decomposition temp of 316°C |
| Quantified Difference | Higher onset temperature for backbone decomposition and significantly greater char yield for PVS salts. |
| Conditions | Thermogravimetric Analysis (TGA) under nitrogen atmosphere. |
For applications involving melt processing, high-temperature coatings, or inclusion in thermally cured composites, the superior thermal stability of the polyvinylsulfate backbone allows for a wider processing window than materials like dextran sulfate.
End-user reports in a scientific forum indicate that Polyvinylsulfuric Acid Potassium Salt (PVS-K) presents significant challenges in dissolving in deionized water, often remaining as a turbid suspension even after attempts with heating and ultrasonication. [1] This behavior is a known characteristic for many potassium salts compared to their sodium counterparts. [2] In the same discussion, a user recommends substituting with the sodium salt of a similar polymer for applications requiring a clear, fully dissolved titrant solution. [1]
| Evidence Dimension | Aqueous Solubility & Handling |
| Target Compound Data | Reported as difficult to dissolve, forms turbid suspensions. |
| Comparator Or Baseline | Poly(ethylene sulfonate) sodium salt: Recommended as a readily soluble alternative. |
| Quantified Difference | Qualitative difference in ease of dissolution and solution clarity. |
| Conditions | Dissolution in deionized water for laboratory use (colloid titration). |
For applications requiring high solubility and optical clarity, such as in titration or certain formulations, the sodium salt may be a more suitable choice; conversely, the lower solubility of PVS-K may be advantageous for creating stable suspensions or for applications where slower dissolution is desired.
Polyvinylsulfonic acid (PVSA), the acidic form of PVS-K, is a potent inhibitor of RNase A, with a 50% inhibitory concentration (IC50) of 0.15 mg/mL. It also demonstrates broad activity, inhibiting ribonucleases present in E. coli lysates with an IC50 of 0.43 mg/mL. [1] From a procurement standpoint, PVSA is exceptionally cost-effective, reported to be over 1,700 times less costly for in vitro transcription applications than commonly used recombinant protein-based RNase inhibitors. [1]
| Evidence Dimension | RNase A Inhibition (IC50) & Cost |
| Target Compound Data | IC50 = 0.15 mg/mL; >1,700x lower cost |
| Comparator Or Baseline | Recombinant Protein RNase Inhibitors (e.g., Murine RNase inhibitor, Recombinant RNase inhibitor) |
| Quantified Difference | Provides a quantitative measure of potency and a direct, large-scale cost advantage. |
| Conditions | In vitro RNaseAlert® assay for RNase A activity. |
For labs requiring reliable, broad-spectrum RNase inhibition at scale, PVS-K offers a validated and highly economical alternative to expensive protein-based inhibitors, significantly reducing reagent costs for applications like IVT.
Ideal for coating medical devices or nanoparticles where a high negative surface charge is needed to improve biocompatibility or modulate protein interaction, but where the anticoagulant properties of heparin, dextran sulfate, or PVS-Sodium are a liability. The inert nature of the potassium salt in the coagulation cascade makes it the specific choice for this purpose. [1]
As a cost-effective, chemical alternative to recombinant RNase inhibitors in workflows like in vitro transcription (IVT) or RNA storage buffers. Its demonstrated potency against RNase A and its significant cost advantage make it suitable for large-scale or high-throughput applications where reagent costs are a primary concern. [2]
Suitable as a polyanionic additive in polymer blends or composites that undergo processing at elevated temperatures. Its superior thermal stability compared to natural sulfated polysaccharides ensures it will not degrade under conditions where dextran sulfate would, preserving the functional properties of the final material. [3]
Due to its lower solubility compared to the sodium salt, PVS-K is well-suited for applications where it is used as a flocculant from a suspension rather than a fully dissolved titrant. This is particularly relevant in colloid titration of charged particles in various industrial settings, such as papermaking or water treatment. [4]
Irritant